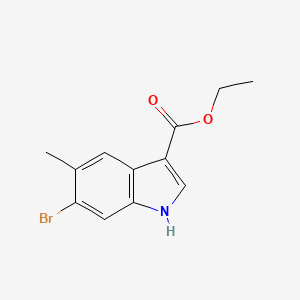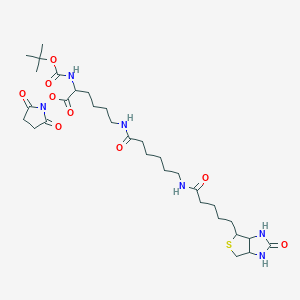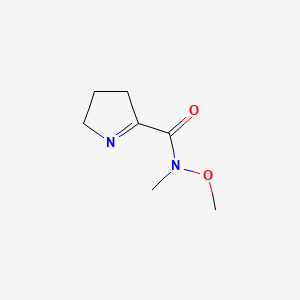
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide: is an organic compound with a unique structure that includes a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-2H-pyrrole, which can be obtained through the cyclization of appropriate precursors.
Methoxylation and Methylation: The pyrrole ring is then subjected to methoxylation and methylation reactions. This can be achieved using reagents such as methanol and methyl iodide under basic conditions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or a similar coupling agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation, methylation, and carboxamide formation steps.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrrole-containing molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting their activity.
Modulate Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Alter Gene Expression: It can impact gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl-2H-pyrrole-5-carboxamide: Similar structure but lacks the 3,4-dihydro modification.
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-4-carboxamide: Similar structure with a different position of the carboxamide group.
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness
N-Methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide is unique due to its specific combination of functional groups and the 3,4-dihydro modification, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3,4-dihydro-2H-pyrrole-5-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h3-5H2,1-2H3 |
InChI Key |
YHVCVYWMUJIMPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


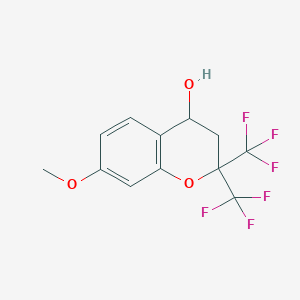

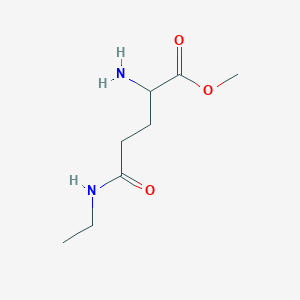
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
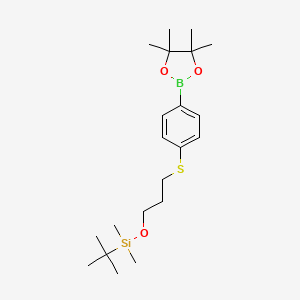
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
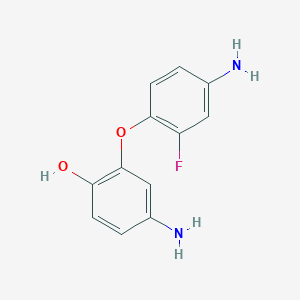
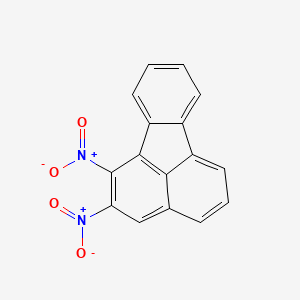
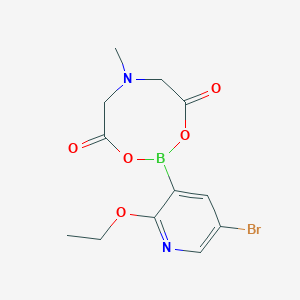
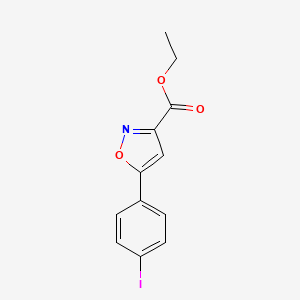
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
